

Application Notes and Protocols for L803-mts in SH-SY5Y Neuroblastoma Cells

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Compound of Interest

Compound Name: L803

Cat. No.: B1496992

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Introduction

L803-mts is a selective, substrate-competitive peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1] GSK-3 is a serine/threonine kinase implicated in a wide array of cellular processes, including cell proliferation, apoptosis, and metabolism. In the context of neuroblastoma, a common childhood cancer, GSK-3 signaling has emerged as a potential therapeutic target. The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for studying neuronal function, differentiation, and neurodegenerative diseases.[2][3] These application notes provide detailed protocols for the use of **L803-mts** in SH-SY5Y cells, focusing on its effects on lysosomal function and providing methodologies for key experimental assays.

Mechanism of Action

L803-mts exerts its effects by inhibiting GSK-3. In SH-SY5Y neuroblastoma cells, treatment with **L803-mts** has been shown to activate lysosomal proteolytic activity. This is achieved by increasing the levels of mature Cathepsin D (mCatD) and enhancing the glycosylation of the v-ATPase V0a1 subunit, which is indicative of increased lysosomal acidification.[2][3]

Data Presentation

Quantitative Analysis of L803-mts Effects on Lysosomal Proteins in SH-SY5Y Cells

The following table summarizes the semi-quantitative changes observed in key lysosomal proteins in SH-SY5Y cells following treatment with 40 μ M **L803**-mts for 5 hours, as determined by Western Blot analysis.^[2]

Protein	Treatment	Fold Change vs. Control (Mean \pm SEM)
Mature Cathepsin D (mCatD)	40 μ M L803-mts (5h)	~1.5-fold increase
Glycosylated v-ATPase V0a1	40 μ M L803-mts (5h)	~2.0-fold increase

Illustrative Data on the Effects of GSK-3 Inhibitors on Neuroblastoma Cell Viability

Disclaimer: Specific quantitative data for the effect of **L803**-mts on SH-SY5Y cell viability and apoptosis is not readily available in the public domain. The following tables are provided for illustrative purposes and are based on data for other GSK-3 inhibitors in neuroblastoma cell lines. This information should be used for reference only.

Table 1: Example IC50 Values of GSK-3 Inhibitors in SH-SY5Y Cells (72h treatment)^[4]

Compound	IC50 (μ M)
GSK-3 Inhibitor X	[Insert Value]
GSK-3 Inhibitor Y	[Insert Value]

Table 2: Example Apoptosis Analysis of a GSK-3 Inhibitor in SH-SY5Y Cells (48h treatment)

Treatment	% Viable Cells	% Early Apoptotic Cells	% Late Apoptotic/Necrotic Cells
Control	[Insert Value]	[Insert Value]	[Insert Value]
GSK-3 Inhibitor Z (Concentration)	[Insert Value]	[Insert Value]	[Insert Value]

Experimental Protocols

SH-SY5Y Cell Culture and L803-mts Treatment

Materials:

- SH-SY5Y cells (ATCC® CRL-2266™)
- DMEM/F-12 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **L803-mts**
- DMSO (for dissolving **L803-mts**)
- 6-well or 96-well cell culture plates
- Incubator (37°C, 5% CO₂)

Protocol:

- Culture SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Passage cells every 3-4 days or when they reach 80-90% confluency.
- For experiments, seed cells into appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays).
- Allow cells to adhere and grow for 24 hours.
- Prepare a stock solution of **L803-mts** in DMSO.

- Dilute the **L803**-mts stock solution in fresh culture medium to the desired final concentration (e.g., 40 μ M).[2] A vehicle control (medium with the same concentration of DMSO) should be prepared in parallel.
- Remove the old medium from the cells and replace it with the medium containing **L803**-mts or the vehicle control.
- Incubate the cells for the desired time period (e.g., 5 hours for lysosomal activity assays).[2]

Western Blot Analysis of mCatD and v-ATPase V0a1

Materials:

- RIPA lysis buffer
- Protease and phosphatase inhibitor cocktails
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Primary antibodies (anti-mCatD, anti-v-ATPase V0a1, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Protocol:

- After treatment, wash cells twice with ice-cold PBS.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.

- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Determine the protein concentration of the supernatant using a BCA assay.
- Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
- Separate the protein samples by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities and normalize to a loading control like β-actin.

Cell Viability (MTT) Assay

Materials:

- 96-well plates
- MTT solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Protocol:

- Seed SH-SY5Y cells in a 96-well plate at a density of 1×10^4 cells/well.
- After 24 hours, treat the cells with various concentrations of **L803**-mts for the desired duration (e.g., 24, 48, or 72 hours).
- Following treatment, add 10 μ L of MTT solution to each well.
- Incubate the plate for 4 hours at 37°C.
- Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

Materials:

- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI)
- Binding Buffer
- Flow cytometer

Protocol:

- Seed SH-SY5Y cells in 6-well plates.
- Treat cells with **L803**-mts as described above.

- Harvest both adherent and floating cells and wash with cold PBS.
- Resuspend the cells in 1X Binding Buffer.
- Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
- Incubate the cells for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry within 1 hour.
- Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Lysosomal pH Measurement (LysoTracker Staining and Flow Cytometry)

Materials:

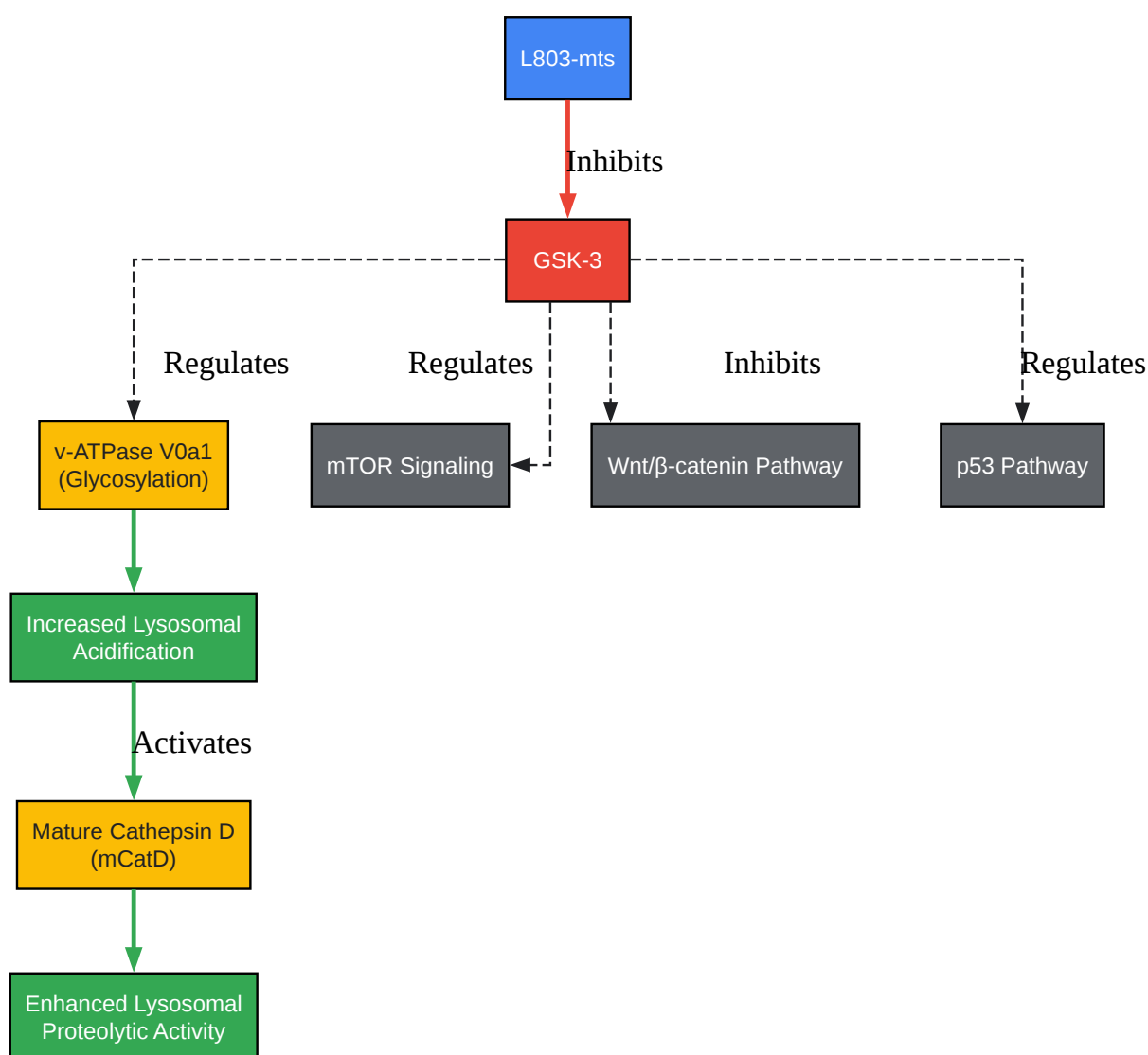
- 6-well plates
- LysoTracker Red DND-99
- Flow cytometer

Protocol:

- Seed SH-SY5Y cells in 6-well plates.
- Treat cells with **L803**-mts as described above.
- In the last 30-60 minutes of treatment, add LysoTracker Red to the culture medium at a final concentration of 50-75 nM.
- Incubate at 37°C.
- Harvest the cells and wash with PBS.

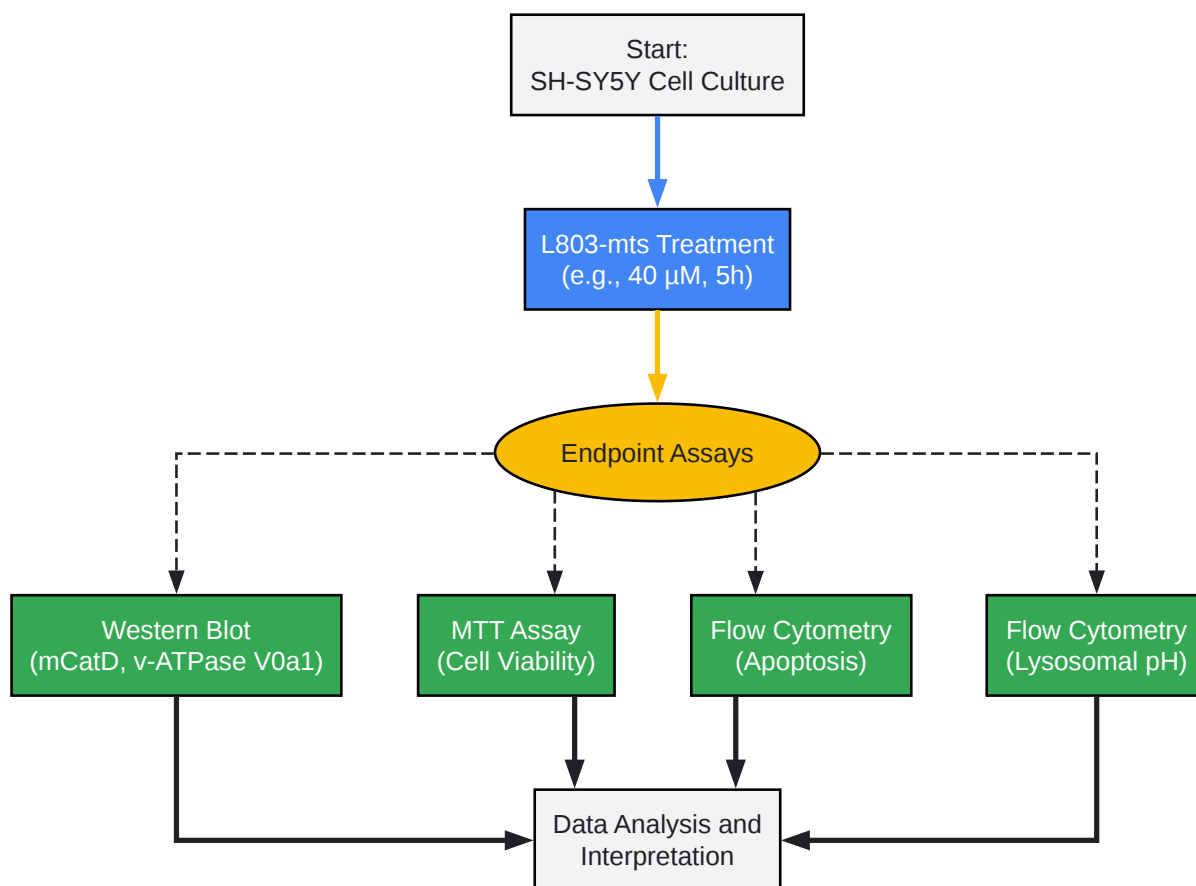
- Resuspend the cells in PBS for flow cytometry analysis.
- Measure the fluorescence intensity in the appropriate channel (e.g., PE or APC channel for LysoTracker Red).
- An increase in fluorescence intensity indicates an increase in lysosomal acidity.

Visualizations



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Caption: Signaling pathway of **L803**-mts in SH-SY5Y cells.



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Caption: General experimental workflow for studying **L803**-mts effects.

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